1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone
Description
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-[2-(2-methylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H18N2O/c1-10-12(6-5-8-14-10)13-7-3-4-9-15(13)11(2)16/h5-6,8,13H,3-4,7,9H2,1-2H3 |
InChI Key |
DZSYEZRXQTVEHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2CCCCN2C(=O)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Halogenated Pyridine Precursors
A widely adopted strategy involves functionalizing halogenated pyridine intermediates with piperidine derivatives. For instance, 1-(2-chloropyridin-3-yl)ethanone serves as a pivotal intermediate, where the chlorine atom undergoes nucleophilic displacement by a piperidine moiety. In a representative procedure, sodium methoxide in anhydrous methanol facilitates the substitution at 53% yield under nitrogen atmosphere. The reaction’s efficiency hinges on the electron-withdrawing acetyl group adjacent to the chlorine, which activates the pyridine ring for nucleophilic attack.
Key Reaction Parameters:
-
Solvent: Methanol (polar aprotic solvents like DMF may enhance reactivity but complicate purification).
-
Base: Sodium methoxide (prevents protonation of the nucleophile).
Post-reaction workup typically involves partitioning between dichloromethane and water, followed by drying over sodium sulfate and rotary evaporation. Nuclear magnetic resonance (NMR) analysis confirms the substitution, with characteristic shifts for the piperidine protons (δ 2.67 ppm for methyl groups adjacent to nitrogen).
Reductive Amination for Piperidine-Pyridine Coupling
An alternative route employs reductive amination to conjugate the pyridine and piperidine subunits. This method avoids harsh substitution conditions by instead forming the C–N bond via imine intermediates. For example, 2-methylpyridine-3-carbaldehyde reacts with 1-(piperidin-2-yl)ethanone in the presence of sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.
Optimization Considerations:
-
Catalyst: Palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 bar).
-
Solvent: Ethanol or tetrahydrofuran (THF).
This approach benefits from milder conditions but requires careful control of stoichiometry to minimize over-reduction of the pyridine ring.
Functionalization of the Piperidine Ring
Acetylation at the Piperidine Nitrogen
Introducing the ethanone group at the piperidine nitrogen often involves acetylation with acetic anhydride or acetyl chloride. A typical protocol refluxes the piperidine intermediate with acetyl chloride (1.2 equiv) in dichloromethane, using triethylamine as a scavenger for HCl.
Analytical Validation:
Cyclization Strategies for Piperidine Formation
Constructing the piperidine ring in situ from acyclic precursors offers an alternative to pre-formed piperidine reagents. For example, 2-(2-methylpyridin-3-yl)ethylamine undergoes cyclization with diketene or methyl acrylate under acidic conditions, forming the six-membered ring via intramolecular nucleophilic attack.
Critical Variables:
-
Acid Catalyst: p-Toluenesulfonic acid (PTSA) in refluxing toluene.
This method avoids handling air-sensitive intermediates but necessitates rigorous purification to remove oligomeric byproducts.
Comparative Analysis of Methodologies
The nucleophilic substitution route, despite moderate yields, remains industrially favored due to reagent availability and straightforward workup. Reductive amination offers higher atom economy but requires expensive catalysts. Cyclization methods, while conceptually elegant, suffer from scalability limitations.
Advanced Optimization Techniques
Solvent Effects on Reaction Kinetics
Switching from methanol to dimethylacetamide (DMAc) in substitution reactions improves yields to 67% by enhancing nucleophilicity and stabilizing transition states. However, DMAc complicates purification due to high boiling points, necessitating azeotropic distillation with toluene.
Catalytic Systems for Reductive Amination
Recent advances employ iridium-based catalysts (e.g., [Cp*IrCl2]2) to achieve turnover numbers (TON) >500, reducing metal loading and costs. These systems operate under mild conditions (25–40°C) but require anhydrous environments to prevent catalyst deactivation.
Characterization and Quality Control
Spectroscopic Profiling
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves the target compound at tR = 6.8 min, with UV detection at 254 nm. Impurities from incomplete acetylation elute earlier (tR = 4.2 min).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone has been explored for its potential pharmacological properties. Research indicates that compounds with similar structures may interact with neurotransmitter systems, making them candidates for neuropharmacological studies. Its structural characteristics suggest possible binding affinities to various receptors and enzymes involved in neurological processes.
Case Study: Neuropharmacological Potential
A study investigating the interactions of similar piperidine derivatives indicated their efficacy in modulating neurotransmitter levels, which may have implications for treating conditions like depression and anxiety disorders. The presence of the methylpyridine moiety could enhance the compound's ability to cross the blood-brain barrier, increasing its therapeutic potential.
Antimicrobial Activity
Research has shown that derivatives of piperidine compounds possess significant antimicrobial properties. For instance, studies on related compounds demonstrated promising results against various bacterial and fungal strains.
Case Study: Antimicrobial Evaluation
A series of piperidine-based compounds were synthesized and evaluated for their antimicrobial activity using standard microbiological methods. Compounds exhibiting strong activity were identified as potential lead molecules for developing new antibiotics. The specific structure of 1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone may enhance its bioactivity compared to simpler analogs.
Synthesis and Derivatives
The synthesis of 1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Pyridine Moiety : Substitution reactions can introduce the methyl group at the desired position on the pyridine ring.
- Ethanone Group Attachment : The final step usually involves coupling reactions to attach the ethanone functionality.
Comparative Analysis of Structural Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(6-Chloro-pyridin-3-yl)ethanone | Lacks piperidine; simpler structure | Moderate antimicrobial activity |
| 1-(2-(4-Methylpiperidin-1-yl)ethanone | Contains a methyl group on the piperidine | Potentially enhanced neuroactivity |
| 1-(2-(6-Fluoro-pyridin-3-yl)piperidin-1-yl)ethanone | Fluorine substituent may enhance bioactivity | Promising candidate for drug development |
Mechanism of Action
The mechanism of action of 1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone with structurally and functionally related compounds, focusing on synthesis, bioactivity, and physicochemical properties.
Structural and Functional Analogues
Key Comparative Insights
Bioactivity: The tetrazole-containing analogs (e.g., compounds 22–28 from ) exhibit superior antimicrobial activity compared to pyridine/piperidine derivatives. This is attributed to the tetrazole ring’s ability to enhance hydrophobic interactions with microbial receptors . 1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone lacks the tetrazole moiety, which may reduce its antimicrobial efficacy but could improve pharmacokinetic properties due to reduced polarity.
Synthesis Complexity :
- Tetrazole derivatives require multi-step synthesis (e.g., aryl tetrazole formation → chloroacetylation → piperidine coupling), whereas pyridine-piperidine compounds like the target molecule may be synthesized via simpler nucleophilic substitution reactions .
Physicochemical Properties: Isomerization Behavior: Analogous compounds such as 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibit amide bond isomerization, with energy barriers of ~67 kJ/mol. This suggests that similar ethanone derivatives may have dynamic conformational flexibility .
Research Findings
- Antimicrobial Activity: Tetrazole-piperidine hybrids (e.g., compound 28) showed MIC values of 6.25 µg/mL against E. coli and C. albicans, outperforming non-tetrazole analogs .
- Receptor Binding: Molecular docking studies indicate that hydrophobic interactions dominate ligand-receptor binding for piperidine-ethanone derivatives, with tetrazole analogs forming additional hydrogen bonds .
- Safety Profile: Fluorophenyl derivatives like 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone are labeled for laboratory use only, highlighting the need for rigorous toxicity studies for structurally related compounds .
Biological Activity
1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone, also known by its CAS number 1352513-87-1, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of 1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone is , with a molecular weight of 218.29 g/mol. The compound features a piperidine ring, which is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| CAS Number | 1352513-87-1 |
| Molecular Formula | C13H18N2O |
| Molecular Weight | 218.29 g/mol |
Antimicrobial Activity
Research indicates that derivatives of piperidine, including 1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone, exhibit notable antimicrobial properties. A study highlighted that certain piperidine derivatives demonstrated effective antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Escherichia coli .
Minimum Inhibitory Concentration (MIC) Values:
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Piperidine derivative A | 0.0039 | S. aureus |
| Piperidine derivative B | 0.0048 | E. coli |
| 1-(2-(2-Methylpyridin-3-yl)... | TBD | TBD |
Anticancer Potential
The anticancer potential of piperidine derivatives has been explored in various studies. For instance, one research indicated that compounds with similar structures to 1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone exhibited cytotoxic effects in cancer cell lines, suggesting a possible mechanism involving apoptosis induction .
Case Study:
A study conducted on FaDu hypopharyngeal tumor cells demonstrated that certain piperidine-based compounds showed better cytotoxicity compared to standard treatments like bleomycin, indicating their potential as anticancer agents .
The mechanisms underlying the biological activities of 1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone are believed to involve interaction with specific biological targets:
- Inhibition of Enzymatic Activity: Some studies suggest that piperidine derivatives may inhibit enzymes critical for microbial survival.
- Cell Membrane Disruption: These compounds may disrupt bacterial cell membranes, leading to cell lysis.
- Apoptosis Induction: In cancer cells, the activation of apoptotic pathways has been observed with certain piperidine derivatives.
Q & A
Q. What are the optimal synthetic routes for 1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone, and how can yield be improved?
The synthesis of piperidine-acetyl derivatives typically involves multi-step reactions, such as alkylation of piperidine intermediates followed by ketone functionalization. For example, similar compounds (e.g., 1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanone) use nucleophilic substitution or reductive amination to introduce substituents . Yield optimization requires precise control of reaction conditions (e.g., solvent polarity, temperature) and purification via column chromatography or recrystallization. Computational tools like density functional theory (DFT) can predict reactive intermediates and guide synthetic pathways .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR spectroscopy to confirm substituent positions and stereochemistry (e.g., piperidine ring conformation).
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- X-ray crystallography to resolve ambiguous structural features, as demonstrated for analogous compounds like 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone .
Advanced Research Questions
Q. How does structural modification of the piperidine ring or acetyl group influence biological activity?
Structure-activity relationship (SAR) studies on related compounds reveal:
- Piperidine substitutions : Bulky groups (e.g., benzyl in 1-[(3S)-1-benzylpiperidin-3-yl]ethanone) enhance binding to hydrophobic pockets in enzymes like kinases .
- Acetyl group replacement : Substituting the acetyl moiety with sulfonyl or thioether groups (e.g., in 1-(Piperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone) modulates selectivity for targets such as dipeptidyl peptidase IV .
Advanced SAR requires molecular docking simulations and in vitro assays to validate hypothesized interactions .
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from assay variability (e.g., cell line differences) or impurities in synthesized batches. Methodological solutions include:
- Orthogonal assays : Validate kinase inhibition using both fluorescence polarization and radioactive ATP-binding assays.
- Batch standardization : Use HPLC to ensure >95% purity, as emphasized in safety data sheets for piperidine derivatives .
- Meta-analysis : Compare datasets from structurally related compounds (e.g., 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone) to identify trends .
Q. What strategies mitigate off-target effects in pharmacological studies?
- Selectivity profiling : Screen against panels of related receptors/enzymes (e.g., GPCRs, cytochrome P450 isoforms).
- Proteomics : Use affinity chromatography coupled with mass spectrometry to identify unintended binding partners, as applied to benzoisoxazole-containing analogs .
Experimental Design and Data Analysis
Q. How to design in vitro experiments to assess neuroprotective potential?
- Primary neuronal cultures : Expose to oxidative stress inducers (e.g., H₂O₂) and measure cell viability via MTT assay.
- Mechanistic studies : Quantify caspase-3 activation or mitochondrial membrane potential changes using fluorescent probes.
Reference methodologies from studies on 1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone, which showed neuroprotective effects via apoptosis inhibition .
Q. What computational tools predict metabolic stability?
- ADMET predictors : Use SwissADME or ADMETlab to estimate cytochrome P450 metabolism and blood-brain barrier permeability.
- Molecular dynamics simulations : Model interactions with metabolic enzymes (e.g., CYP3A4) to identify labile sites .
Methodological Challenges
Q. How to address poor aqueous solubility during formulation?
- Co-solvent systems : Use cyclodextrins or PEG-based vehicles, as tested for 2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance solubility, then enzymatically cleave in vivo .
Q. What analytical methods detect degradation products in stability studies?
- Forced degradation : Expose to heat, light, or acidic/basic conditions, then analyze via LC-MS to identify breakdown pathways.
- Stability-indicating assays : Use UPLC with photodiode array detection, as applied to 1-(5-Fluoropyridin-2-yl)ethanone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
